molecular formula C22H28N4O4 B11235872 4-(2-(5-methoxy-2-((4-methylpiperidin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamido)benzamide

4-(2-(5-methoxy-2-((4-methylpiperidin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamido)benzamide

Cat. No.: B11235872
M. Wt: 412.5 g/mol
InChI Key: RECOBHBSUTVWPS-UHFFFAOYSA-N
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Description

4-(2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDO)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methoxy group, a piperidine ring, and a dihydropyridine moiety, making it an interesting subject for scientific research.

Properties

Molecular Formula

C22H28N4O4

Molecular Weight

412.5 g/mol

IUPAC Name

4-[[2-[5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxopyridin-1-yl]acetyl]amino]benzamide

InChI

InChI=1S/C22H28N4O4/c1-15-7-9-25(10-8-15)12-18-11-19(27)20(30-2)13-26(18)14-21(28)24-17-5-3-16(4-6-17)22(23)29/h3-6,11,13,15H,7-10,12,14H2,1-2H3,(H2,23,29)(H,24,28)

InChI Key

RECOBHBSUTVWPS-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(=O)N)OC

Origin of Product

United States

Preparation Methods

The synthesis of 4-(2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDO)BENZAMIDE involves multiple steps, including the formation of the piperidine ring and the dihydropyridine moiety. The synthetic route typically starts with the preparation of the piperidine derivative, followed by the introduction of the methoxy group and the dihydropyridine ring. The final step involves the coupling of the acetylamido group to the benzamide core. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and catalyst usage .

Chemical Reactions Analysis

4-(2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDO)BENZAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

4-(2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDO)BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

4-(2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDO)BENZAMIDE can be compared with other similar compounds, such as:

The uniqueness of 4-(2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDO)BENZAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties.

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